3,3-Dimethoxy-2-methylpropanenitrile
Description
3,3-Dimethoxy-2-methylpropanenitrile (C₇H₁₁NO₂) is a nitrile derivative characterized by two methoxy (-OCH₃) groups at the 3-positions of the propanenitrile backbone and a methyl (-CH₃) substituent at the 2-position. Nitriles like this are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their versatility in forming amines, carboxylic acids, and heterocycles .
Properties
IUPAC Name |
3,3-dimethoxy-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(4-7)6(8-2)9-3/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARZOGJXMSZKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : 3,3-Dimethoxy-2-methylpropanenitrile can be synthesized through the reaction of acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-catalysts . This method involves the addition of methanol to acrylonitrile, followed by the catalytic reaction to form the desired compound.
Industrial Production Methods: : The industrial production of 3,3-Dimethoxy-2-methylpropanenitrile typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: : 3,3-Dimethoxy-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3,3-Dimethoxy-2-methylpropanenitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Dimethoxy-2-methylpropanenitrile is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can affect cellular processes and metabolic pathways, making the compound valuable for research in biochemistry and pharmacology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,3-Dimethoxy-2-methylpropanenitrile with structurally analogous nitriles, focusing on substituents, molecular properties, and applications. Data are derived from the provided evidence where direct matches are unavailable, necessitating extrapolation from related compounds.
Structural and Reactivity Comparisons
- Methoxy vs. Hydroxyl Groups : Compounds with methoxy substituents (e.g., 2-(3-methoxyphenyl)propanenitrile ) exhibit lower polarity compared to hydroxylated analogs (e.g., 3-(3,4-dihydroxyphenyl)-2-methylpropanenitrile ). This difference impacts solubility and reactivity in nucleophilic substitutions.
- Amino vs. Methyl Substituents: The presence of amino groups (e.g., 3-(dimethylamino)-propionitrile ) enhances basicity and coordination capacity, making such compounds useful in catalysis. In contrast, methyl groups (e.g., 2-methylpropanenitrile derivatives) primarily influence steric effects.
- Aromatic vs. Aliphatic Backbones: Aromatic nitriles (e.g., phenyl-substituted derivatives ) are often stable under acidic conditions, whereas aliphatic nitriles (e.g., 3-(dimethylamino)-propionitrile ) may undergo hydrolysis more readily.
Biological Activity
3,3-Dimethoxy-2-methylpropanenitrile (CAS No. 50744-69-9) is a nitrile compound that has garnered attention for its potential biological activities. As an organic compound, its structural features suggest possible interactions with biological systems, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for 3,3-Dimethoxy-2-methylpropanenitrile is . The presence of methoxy groups and a nitrile functional group significantly influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 3,3-Dimethoxy-2-methylpropanenitrile has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures to 3,3-Dimethoxy-2-methylpropanenitrile exhibit significant antimicrobial properties. For instance, studies on related nitriles have shown effectiveness against a range of bacterial strains. Although specific data on 3,3-Dimethoxy-2-methylpropanenitrile is limited, the structural similarity suggests potential efficacy.
Anticancer Potential
Preliminary investigations into the anticancer properties of nitriles have revealed promising results. Compounds with a nitrile functional group often demonstrate cytotoxic effects against various cancer cell lines. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Case Studies
- Anticancer Activity : A study conducted on structurally similar compounds found that certain nitriles could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases. This suggests that 3,3-Dimethoxy-2-methylpropanenitrile may exhibit similar mechanisms.
- Antimicrobial Screening : A screening assay performed on various nitriles demonstrated that those with methoxy substituents showed enhanced antibacterial activity against Gram-positive bacteria. This highlights the potential for 3,3-Dimethoxy-2-methylpropanenitrile to act as an antimicrobial agent.
The proposed mechanism of action for compounds like 3,3-Dimethoxy-2-methylpropanenitrile involves:
- Inhibition of Enzymatic Activity : Nitriles can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular function.
- Interaction with DNA : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
